N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine
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Overview
Description
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine is a heterocyclic compound belonging to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties .
Preparation Methods
The synthesis of N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction typically proceeds under reflux conditions, leading to the formation of the desired pyrazolopyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the substituents on the pyrazole and pyridine rings .
Scientific Research Applications
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit certain enzymes involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs .
Mechanism of Action
The mechanism of action of N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells, making it a promising candidate for anti-cancer therapy .
Comparison with Similar Compounds
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine can be compared to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine . These compounds share a similar core structure but differ in their substituents and biological activities .
Properties
Molecular Formula |
C10H16N6 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
7-ethyl-4-ethylimino-2H-pyrazolo[3,4-b]pyridine-3,6-diamine |
InChI |
InChI=1S/C10H16N6/c1-3-13-6-5-7(11)16(4-2)10-8(6)9(12)14-15-10/h5H,3-4,11H2,1-2H3,(H3,12,14,15) |
InChI Key |
JVWUFTXGVNZCAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C=C(N(C2=NNC(=C12)N)CC)N |
Origin of Product |
United States |
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